ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE
Overview
Description
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the imidazo[2,1-b][1,3]thiazole core. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and α-haloketones, under basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction using 4-fluorobenzyl halides.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., sulfuric acid, palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biology: In biological research, the compound is used as a tool to study cellular processes and molecular interactions. Its unique structure allows it to serve as a probe for investigating enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings. It can also be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting key signaling pathways. The fluorophenyl group and the imidazo[2,1-b][1,3]thiazole core play crucial roles in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
ETHYL 6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B]THIAZOLE-2-CARBOXYLATE can be compared with other similar compounds, such as:
Ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and chemical reactivity.
Ethyl 6-(4-bromophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: The presence of a bromophenyl group can influence the compound’s pharmacokinetic properties and its interaction with biological targets.
Ethyl 6-(4-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate: The methylphenyl group may alter the compound’s hydrophobicity and its ability to penetrate cell membranes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate (CAS Number: 914204-71-0) is a heterocyclic compound belonging to the imidazo[2,1-b][1,3]thiazole class. Its unique structure, featuring a fluorophenyl group and an ethyl ester, positions it as a candidate for various biological applications, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C15H13FN2O2S
- Molecular Weight : 304.34 g/mol
- Boiling Point : Not specified; typically determined under specific conditions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their function and affecting metabolic pathways.
- Induction of Apoptosis : It has shown potential in inducing programmed cell death in cancer cells by disrupting key signaling pathways.
- Binding Affinity : The fluorophenyl group enhances the compound's binding affinity to target proteins, which is crucial for its anticancer properties.
Antitumor Activity
Several studies have investigated the antitumor effects of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines (including leukemia, lung cancer, colon cancer) demonstrated that derivatives of this compound exhibit significant antineoplastic activity. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds using the sulforhodamine B assay to evaluate cytotoxicity across 60 cancer cell lines .
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Case Study Findings :
- A study reported that specific modifications to the imidazo[2,1-b]thiazole core could enhance antitumor activity against breast cancer cells (MDA-MB-468), indicating structure-activity relationships (SAR) that inform future drug design .
- Additional research highlighted that compounds with similar structural motifs showed promising results in inhibiting cancer cell proliferation .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Imidazo[2,1-b][1,3]thiazole Core : This is achieved through cyclization reactions involving precursors such as 2-aminothiazole and α-haloketones under basic conditions.
- Introduction of Fluorophenyl Group : Achieved via nucleophilic aromatic substitution using 4-fluorobenzyl halides.
- Esterification : The final step involves esterification with ethanol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid .
Data Table
Property | Value |
---|---|
CAS Number | 914204-71-0 |
Molecular Formula | C15H13FN2O2S |
Molecular Weight | 304.34 g/mol |
Anticancer Activity | Significant across multiple lines |
Mechanism | Enzyme inhibition and apoptosis induction |
Properties
IUPAC Name |
ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISYLNMOJDBTSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598203 | |
Record name | Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914204-71-0 | |
Record name | Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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